2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
Description
This compound features a benzo[cd]indol core substituted with a 1-ethyl-2-oxo group, linked via an acetamide bridge to a benzylthio moiety. The benzylthio group (-S-CH₂C₆H₅) contributes to lipophilicity, while the benzo[cd]indol system may confer π-stacking interactions critical for biological activity.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-24-19-12-11-18(16-9-6-10-17(21(16)19)22(24)26)23-20(25)14-27-13-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEYEFJZLDZBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CSCC4=CC=CC=C4)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.
Acetylation: The final step involves the acetylation of the indole derivative with acetic anhydride in the presence of a base to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indole derivative can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted benzylthio derivatives
Scientific Research Applications
2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiadiazole-Based Acetamide Derivatives ()
Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) share the benzylthio-acetamide motif but differ in the heterocyclic core (1,3,4-thiadiazole vs. benzo[cd]indol). Key comparisons include:
| Property | Target Compound | 5h | 5m |
|---|---|---|---|
| Core Structure | Benzo[cd]indol | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole |
| Substituents | 1-Ethyl-2-oxo | 2-Isopropyl-5-methylphenoxy | 2-Methoxyphenoxy |
| Melting Point (°C) | Not reported | 133–135 | 135–136 |
| Synthesis Yield (%) | Not reported | 88 | 85 |
- However, thiadiazole derivatives exhibit higher synthesis yields (up to 88%), suggesting more optimized synthetic routes .
β-Carboline Derivatives ()
The compound (R)-N-(2-(benzylthio)-1-(9H-pyrido[3,4-b]indol-1-yl)ethyl)acetamide (5k) shares the benzylthio-acetamide group but incorporates a β-carboline (pyridoindole) system. Key differences:
| Property | Target Compound | 5k |
|---|---|---|
| Core Structure | Benzo[cd]indol | β-Carboline |
| Enantiomeric Excess (% ee) | Not reported | 98 |
| Melting Point (°C) | Not reported | 152–154 |
| Synthesis Yield (%) | Not reported | 69 |
Benzothiazole Derivatives ()
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide () and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () feature benzothiazole cores with sulfone or trifluoromethyl groups.
- Trifluoromethyl groups () enhance metabolic stability, a trait absent in the target compound .
Research Findings and Trends
- Melting Points : Thiadiazole analogs (133–170°C) and β-carboline derivatives (152–154°C) exhibit moderate melting points, suggesting crystallinity suitable for formulation. The target compound’s melting point is unreported but likely within this range.
- Synthesis Challenges : Thiadiazoles show higher yields (72–88%), while β-carbolines and benzothiazoles require more specialized conditions (e.g., enantioselective synthesis for 5k ).
- Spectroscopic Data : NMR shifts for acetamide protons in analogs (e.g., 3.65–11.70 ppm in 5k ) suggest variability based on adjacent substituents. The target’s ethyl-oxo group on benzo[cd]indol may cause distinct downfield shifts .
Biological Activity
The compound 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a novel synthetic derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H20N2OS |
| Molecular Weight | 336.44 g/mol |
| Appearance | Solid, crystalline form |
| Solubility | Soluble in organic solvents |
This compound features an indole core fused with a benzene ring and contains a benzylthio group, which may enhance its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of benzo[cd]indole compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell migration and induce apoptosis through lysosomal targeting mechanisms. The compound's structure suggests potential interactions with cellular pathways involved in cancer progression.
Case Study:
A recent study evaluated the antitumor effects of related indole derivatives. The results demonstrated that these compounds could effectively inhibit hepatocellular carcinoma cell migration by inducing autophagy and apoptosis via lysosomal pathways. This mechanism highlights the potential for this compound to serve as a lead compound in cancer therapy .
Anti-inflammatory Activity
The compound's structural features may also confer anti-inflammatory properties. Similar indole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress in various models.
Research Findings:
In vitro studies on related compounds indicated that they could significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a pathway for anti-inflammatory action .
The biological activity of this compound is likely mediated through several mechanisms:
- Lysosomal Targeting: The compound may enter cells via polyamine transporters, leading to lysosomal accumulation and subsequent cellular stress responses.
- Induction of Apoptosis: Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.
- Autophagy Modulation: The interplay between autophagy and apoptosis suggests that this compound could modulate these processes to enhance therapeutic efficacy against tumors.
Q & A
Q. What are the recommended synthetic routes for 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Condensation : Formation of the benzo[cd]indol-2-one core using substituted indole precursors under reflux with HCl or H₂SO₄ .
Thioacylation : Introduction of the benzylthio group via nucleophilic substitution with benzyl mercaptan in DMF at 60–80°C .
Acylation : Coupling of the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
Q. Critical Conditions :
- Temperature Control : Excess heat during thioacylation may lead to sulfoxide by-products; maintain ≤80°C .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thiol groups .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for acylation steps .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?
Methodological Answer:
| Technique | Application | Key Structural Insights | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Confirms acetamide (-NHCO-) and indole protons | - NHCO- resonance at δ 8.2–8.5 ppm (¹H) . - Benzylthio (-S-CH₂-C₆H₅) signals at δ 3.8–4.1 ppm (¹H) . | |
| HPLC-MS | Purity assessment and molecular weight verification | - Molecular ion peak [M+H]⁺ at m/z 449.2 (calculated) . - Retention time consistency (e.g., 12.3 min on C18 column) . | |
| FT-IR | Functional group validation | - C=O stretch at 1680–1700 cm⁻¹ (amide/indole) . - S-CH₂ bend at 650–700 cm⁻¹ . |
Advanced Research Questions
Q. How can researchers address contradictory data between computational predictions and experimental results regarding the compound's bioactivity?
Methodological Answer:
- Assay Validation : Repeat bioactivity assays (e.g., IC₅₀ in cancer cell lines) with controls to rule out false positives/negatives .
- Purity Check : Use HPLC to confirm ≥95% purity; impurities may skew activity results .
- Orthogonal Methods : Compare experimental IC₅₀ with molecular docking simulations (e.g., AutoDock Vina) to validate target binding .
- Meta-Analysis : Review literature on structurally analogous benzo[cd]indole derivatives to identify trends in bioactivity discrepancies .
Q. What strategies are effective in minimizing by-product formation during the thioacylation step?
Methodological Answer:
- Stoichiometric Control : Use a 1.2:1 molar ratio of benzyl mercaptan to indole intermediate to avoid excess thiol .
- Catalytic Additives : Add a catalytic amount of CuI (5 mol%) to accelerate thioether bond formation and reduce side reactions .
- By-Product Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1); Rf values: product (0.4), by-products (0.6–0.8) .
Q. How does the electronic nature of substituents on the benzylthio group influence the compound's reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) substituents reduce electron density at sulfur, slowing oxidative coupling (e.g., with Pd(OAc)₂) .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) increases sulfur nucleophilicity, enhancing Suzuki-Miyaura coupling yields by 15–20% .
- Kinetic Analysis : Use UV-Vis spectroscopy to measure reaction rates (λ = 320 nm for thioether intermediates) .
Q. What experimental approaches can resolve low solubility of the compound in aqueous buffers during bioactivity studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) via emulsion-diffusion .
- Dynamic Light Scattering (DLS) : Monitor aggregation states in buffer; adjust pH to 7.4 to stabilize colloidal dispersion .
Q. Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
